molecular formula C14H17FN2O B2494923 (E)-4-(Dimethylamino)-1-(4-fluoro-1,3-dihydroisoindol-2-yl)but-2-en-1-one CAS No. 2249691-67-4

(E)-4-(Dimethylamino)-1-(4-fluoro-1,3-dihydroisoindol-2-yl)but-2-en-1-one

Cat. No. B2494923
CAS RN: 2249691-67-4
M. Wt: 248.301
InChI Key: CMPNLOSQBBLRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-1-(4-fluoro-1,3-dihydroisoindol-2-yl)but-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMF-DFO or DMF-FDI and is a fluorescent probe widely used in bioimaging studies. The chemical structure of DMF-DFO consists of a fluorophore and a quencher, which makes it an excellent tool for detecting various biological processes.

Mechanism Of Action

The mechanism of action of DMF-DFO involves the interaction of the fluorophore and quencher. In the absence of the target molecule, the fluorescence of the fluorophore is quenched by the quencher. However, when the target molecule is present, it interacts with the fluorophore, causing a conformational change that separates the fluorophore and quencher, resulting in an increase in fluorescence intensity.
Biochemical and Physiological Effects:
DMF-DFO has been shown to have minimal biochemical and physiological effects on cells and tissues. It is considered a non-toxic compound that does not interfere with cellular processes or cause cellular damage. This makes it an excellent tool for studying biological processes without affecting the system being studied.

Advantages And Limitations For Lab Experiments

DMF-DFO has several advantages and limitations when used in lab experiments. One of the main advantages is its ability to detect biological processes with high sensitivity and specificity. DMF-DFO is also easy to use and can be used in a variety of experimental settings. However, one of the limitations is that it requires a fluorometer or other specialized equipment to detect fluorescence, which can limit its use in certain experimental settings.

Future Directions

DMF-DFO has several potential future directions in scientific research. One potential direction is the development of new probes that can detect different biological processes with high sensitivity and specificity. Another potential direction is the use of DMF-DFO in clinical settings, such as the detection of cancer cells or other disease-related processes. Overall, DMF-DFO has the potential to be a valuable tool in scientific research and has many exciting future directions.

Synthesis Methods

The synthesis of DMF-DFO involves a multistep process that requires several reagents and catalysts. The first step involves the synthesis of 4-fluoro-1,3-dihydroisoindol-2-ylamine, which is then reacted with (E)-4-(chloromethylidene)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one to form the intermediate product. The final step involves the reaction of the intermediate product with dimethylamine to produce DMF-DFO.

Scientific Research Applications

DMF-DFO has been extensively used in scientific research applications due to its fluorescent properties. It is commonly used as a probe to detect various biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways. DMF-DFO has also been used to study the behavior of cells and tissues in vivo and in vitro.

properties

IUPAC Name

(E)-4-(dimethylamino)-1-(4-fluoro-1,3-dihydroisoindol-2-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c1-16(2)8-4-7-14(18)17-9-11-5-3-6-13(15)12(11)10-17/h3-7H,8-10H2,1-2H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPNLOSQBBLRDQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N1CC2=C(C1)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N1CC2=C(C1)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-1-(4-fluoro-1,3-dihydroisoindol-2-yl)but-2-en-1-one

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